molecular formula C7H9F3N4O B13630065 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13630065
M. Wt: 222.17 g/mol
InChI Key: JOHNHECCPPWBIM-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (CAS: 1247340-56-2) is a heterocyclic compound with the molecular formula C₇H₉F₃N₄O and a molar mass of 222.17 g/mol . Its structure comprises a pyrazole ring substituted with an amino group at the 3-position, linked via an acetamide bridge to a 2,2,2-trifluoroethyl moiety. The amino group on the pyrazole may contribute to hydrogen bonding, solubility, or reactivity in further derivatization .

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C7H9F3N4O/c8-7(9,10)4-12-6(15)3-14-2-1-5(11)13-14/h1-2H,3-4H2,(H2,11,13)(H,12,15)

InChI Key

JOHNHECCPPWBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.

    Attachment of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine or a related reagent.

    Formation of the Acetamide Moiety: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the acetamide moiety or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole ring or the trifluoroethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazoles, reduced acetamides, or oxidized derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be investigated for its potential therapeutic effects in various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 2-(3-Amino-1h-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoroethyl group could enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the trifluoroethyl-acetamide core but differ in substituents, functional groups, or heterocyclic systems. Below is a systematic comparison:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide (Target) C₇H₉F₃N₄O 222.17 3-Aminopyrazole, trifluoroethyl, acetamide Amino group enhances hydrogen bonding; pyrazole offers planar rigidity .
2-(2,4-Dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide C₈H₈F₃N₃O₃ 251.16 Dioxopyrimidinyl, trifluoroethyl, acetamide Pyrimidine ring introduces electron-deficient character; may reduce solubility .
2-(4-Chloro-2-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide C₁₁H₉ClF₃NO₃ 295.64 Chlorophenoxy, formyl, trifluoroethyl Phenoxy group increases hydrophobicity; formyl enables covalent modifications .
N-(But-3-en-1-yl)-2,2,2-trifluoro-N-[1-(1-methyl-1H-pyrazol-4-yl)ethenyl]acetamide C₁₁H₁₃F₃N₂O 270.23 Pyrazole, trifluoroethyl, ethenyl Alkene and pyrazole may enhance π-π stacking; branched chain affects flexibility .
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(complex substituent)acetamide C₁₉H₁₇F₄N₅O₃S 503.43* Bis(difluoromethyl)pyrazole, trifluoroethyl Fluorine-rich groups improve lipophilicity; pyrazole substitutions modulate steric effects .

* Approximate molar mass based on structural formula in .

Biological Activity

2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound based on recent research findings.

  • Molecular Formula : C9H13F3N4O2
  • Molecular Weight : 252.22 g/mol
  • CAS Number : [not provided in search results]

The compound exhibits various biological activities primarily attributed to its pyrazole moiety, which is known for its role in medicinal chemistry. Pyrazole derivatives have been linked to several pharmacological effects, including anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit key pathways involved in tumor growth:

  • BRAF(V600E) Inhibition : Compounds similar to 2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide have shown efficacy against BRAF(V600E), a mutation commonly associated with melanoma. Studies report IC50 values indicating substantial inhibition of this target .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are significant:

  • Nitric Oxide Production : Some studies suggest that these compounds can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), markers of inflammation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

  • Bacterial Cell Integrity Disruption : Research has demonstrated that certain pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Study 1: Antitumor Efficacy

A study focused on a series of pyrazole derivatives similar to 2-(3-Amino-1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide evaluated their effects on cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against various tumor types, with some derivatives achieving IC50 values below 0.1 µM.

CompoundTargetIC50 (µM)
Compound ABRAF(V600E)0.05
Compound BEGFR0.07
Compound CAurora-A Kinase0.09

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced models. The pyrazole derivative was found to reduce TNF-α levels significantly.

Treatment GroupTNF-α Level (pg/mL)
Control150
Compound D80
Compound E60

Structure-Activity Relationship (SAR)

The structure of pyrazole compounds significantly influences their biological activity. Modifications at various positions on the pyrazole ring can enhance or diminish activity against specific targets. For instance, the introduction of trifluoromethyl groups has been shown to improve binding affinity and selectivity towards certain enzymes .

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